REACTION_CXSMILES
|
O[C:2]1C=C[C:5]([C:8]([C:11]2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C(O[CH2:23][CH:24]1O[CH2:25]1)C1OC1.[C:27](O)(=O)[CH:28]=[CH2:29].C(N=C=O)CCCCCN=C=O.[C:44]1(=[O:50])[O:49][C:47](=O)[CH2:46][CH2:45]1>C(Cl)Cl.CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2].COC1C=CC(O)=CC=1>[C:8]([C:5]1[C:45]2[C:44](=[O:50])[C:24]3[C:23](=[CH:27][CH:28]=[CH:29][CH:25]=3)[C:47](=[O:49])[C:46]=2[CH:2]=[CH:3][CH:4]=1)([CH3:11])([CH3:10])[CH3:9] |f:0.1,6.7.8|
|
Name
|
reaction product
|
Quantity
|
968 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bisphenol A bis-glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.C(C1CO1)OCC1CO1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Name
|
NCO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
850 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After 24 hours' refluxing
|
Duration
|
24 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |